7-Bromo-2,3-dihydro-1h-imidazo[1,2-b]pyrazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole is a privileged heterocyclic building block for medicinal chemistry. The bromine at the 7-position is a strategic handle for site-selective cross-coupling, enabling rapid late-stage diversification of the imidazo[1,2-b]pyrazole scaffold—a core recognized in kinase inhibitor discovery. Unlike non-halogenated analogs, this intermediate allows modular construction of polysubstituted derivatives with demonstrated anticancer and anti-inflammatory activity. Ideal for hit-to-lead libraries targeting BTK, ERK, and p38MAPK pathways.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 116248-33-0
Cat. No. B3045926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dihydro-1h-imidazo[1,2-b]pyrazole
CAS116248-33-0
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)Br)N1
InChIInChI=1S/C5H6BrN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2
InChIKeyXXESRZTZFPKCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole (CAS 116248-33-0) Procurement Overview


7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole is a heterocyclic building block featuring a bromine atom at the 7-position of a fused imidazo[1,2-b]pyrazole scaffold . This core structure is recognized for its utility in medicinal chemistry, with derivatives exhibiting a range of biological activities including anticancer and anti-inflammatory effects [1]. The compound's primary value proposition lies in its role as a versatile synthetic intermediate, enabling rapid construction of complex, polysubstituted imidazo[1,2-b]pyrazoles through selective functionalization [2].

Critical Limitations of Non-Specific Imidazo[1,2-b]pyrazole Analogs vs. 7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole


Generic substitution of imidazo[1,2-b]pyrazole scaffolds is non-viable due to the profound influence of the 7-position substituent on both synthetic utility and biological activity. The bromine atom is not merely a placeholder; it is a strategic functional handle that enables site-selective cross-coupling reactions for rapid derivative generation . In contrast, non-halogenated or differently substituted analogs lack this orthogonal reactivity, severely limiting their use in modular, late-stage diversification strategies. Furthermore, structure-activity relationship (SAR) studies demonstrate that modifications at the 7-position dramatically alter anticancer potency, with certain substitution patterns being essential for achieving low-micromolar or sub-micromolar IC50 values [1]. Therefore, substituting this specific brominated building block with a generic imidazo[1,2-b]pyrazole would compromise both synthetic efficiency and the potential to access biologically active chemotypes.

7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole: Quantifiable Differentiation Evidence


Enhanced Synthetic Versatility: Regioselective Functionalization via C7-Bromo Handle

The presence of the C7-bromine atom enables regioselective functionalization that is not possible with the unsubstituted imidazo[1,2-b]pyrazole core. This allows for the direct and rapid synthesis of C-2/C-6/C-7 trisubstituted and C-2/C-3/C-6/C-7 tetrasubstituted derivatives, a critical advantage for structure-activity relationship (SAR) exploration and lead optimization [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Direct Evidence of C7-Bromo Intermediate in Potent Anticancer Agent Synthesis

7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole has been explicitly utilized as a key intermediate in the synthesis of novel imidazo[1,2-b]pyrazole derivatives evaluated for anticancer activity. This work demonstrated that further functionalization of this brominated core is a viable pathway to compounds exhibiting significant in vitro growth inhibitory activity, with four final products achieving an IC50 ≤ 10 µM across a panel of six cancer cell lines [1]. This establishes the compound's proven utility in generating biologically active leads.

Anticancer Drug Discovery Medicinal Chemistry SAR Analysis

SAR-Informed Advantage: C7-Position is a Critical Site for Modulating Anticancer Activity

SAR analysis of imidazo[1,2-b]pyrazole derivatives indicates that the nature of the substituent at the 7-position is a critical determinant of in vitro anticancer potency [1]. While a specific IC50 for the 7-bromo compound itself is not reported, the study's systematic exploration of C-7 substitution underscores the importance of this position. This provides a class-level inference that the 7-bromo analog is a strategic choice for exploring this key pharmacophoric region, as opposed to an analog with a different or absent 7-substituent.

Structure-Activity Relationship Cancer Therapeutics Medicinal Chemistry

7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole: High-Value Application Scenarios


Diversification of Kinase Inhibitor Scaffolds via Late-Stage Functionalization

Given that imidazo[1,2-b]pyrazoles are recognized as a privileged scaffold in kinase inhibitor drug discovery [1], 7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole serves as an ideal advanced intermediate. Its bromine handle allows for the late-stage introduction of diverse aryl or heteroaryl groups via cross-coupling, enabling the rapid exploration of chemical space around a core that has demonstrated activity against targets like Bruton's tyrosine kinase (BTK) [2]. This strategy significantly accelerates hit-to-lead and lead optimization phases.

Construction of Focused Anticancer Libraries Based on a Validated Core

This compound is a direct precursor to the C-2/C-6/C-7 trisubstituted and C-2/C-3/C-6/C-7 tetrasubstituted imidazo[1,2-b]pyrazoles that have shown promising in vitro anticancer activity [1]. Using 7-Bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole as a starting point, medicinal chemists can efficiently construct focused libraries of compounds around a core scaffold with established potential for achieving low-micromolar IC50 values against multiple cancer cell lines, thereby increasing the probability of identifying novel lead compounds.

Development of Anti-inflammatory and Anti-angiogenic Agents

Imidazo[1,2-b]pyrazole derivatives have demonstrated the ability to block ROS production, platelet aggregation, and p38MAPK phosphorylation, indicating potential for anti-inflammatory and anti-angiogenic therapies [2]. The 7-bromo derivative provides a versatile building block for the systematic synthesis and evaluation of novel analogs targeting these pathways. Its use allows for the rational design of compounds aimed at interfering with ERK1/2, AKT, and p38MAPK signaling, which are validated targets in inflammation and cancer.

Quote Request

Request a Quote for 7-Bromo-2,3-dihydro-1h-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.